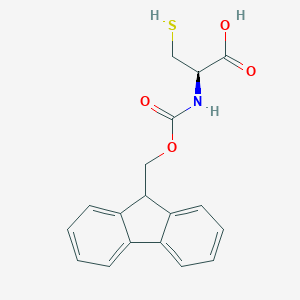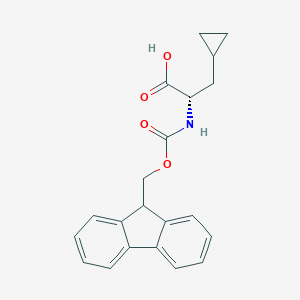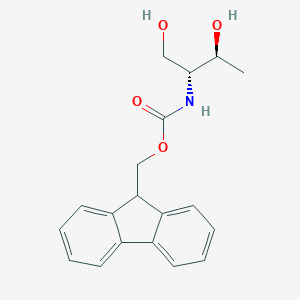
Fmoc-L-allo-threoninol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-L-allo-threoninol is a derivative used in the synthesis of phosphothreonine peptides by the Fmoc SPPS global phosphorylation methodology . It is commonly used as an amino acid building block in peptide synthesis . The molecule contains a total of 47 bonds, including 26 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, and various ring structures . The chemical formula of Fmoc-L-allo-threoninol is C19H21NO4 .
Synthesis Analysis
Fmoc-L-allo-threoninol can be synthesized from N-(9-Fluorenylmethoxycarbonyloxy)succinimide and d-threoninol . The reaction conditions involve the use of sodium hydrogencarbonate in water and acetone at 20 degrees Celsius for 12 hours .
Molecular Structure Analysis
The Fmoc-L-allo-threoninol molecule contains a total of 45 atoms, including 21 Hydrogen atoms, 19 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It also contains 1 (thio-) carbamate (aliphatic), 2 hydroxyl groups, 1 primary alcohol, and 1 secondary alcohol .
Chemical Reactions Analysis
Fmoc-L-allo-threoninol, like other Fmoc compounds, is a base-labile protecting group used in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct .
科学的研究の応用
Fmoc-Modified Amino Acids and Short Peptides:
- Application Summary: Fmoc-modified amino acids and short peptides, including Fmoc-L-allo-threoninol, are bio-inspired building blocks for the fabrication of functional materials . They possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
- Methods of Application: The Fmoc group promotes building block association, which is crucial for the self-organization of these functional molecules . This is achieved through the hydrophobic and π-π stacking interactions of the fluorenyl rings .
- Results or Outcomes: The self-organizations of these molecules have been extensively studied, and they have shown intriguing application potentials in a variety of fields . They can offer unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .
Bio-Inspired Building Blocks for the Fabrication of Functional Materials
- Application Summary: Fmoc-modified amino acids and short peptides, including Fmoc-L-allo-threoninol, are used as bio-inspired building blocks for the fabrication of functional materials . They have eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
- Methods of Application: The Fmoc group promotes building block association, which is crucial for the self-organization of these functional molecules . This is achieved through the hydrophobic and π-π stacking interactions of the fluorenyl rings .
- Results or Outcomes: The self-organizations of these molecules have been extensively studied, and they have shown intriguing application potentials in a variety of fields . They can offer unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .
Synthesis of Fmoc-O-tert-butyl-L-threoninol
- Application Summary: Fmoc-L-allo-threoninol can be used in the synthesis of Fmoc-O-tert-butyl-L-threoninol .
- Methods of Application: The synthesis involves the reaction of L-threonine with thionyl chloride to obtain L-threonine methyl ester hydrochloride .
- Results or Outcomes: The product, Fmoc-O-tert-butyl-L-threoninol, is obtained .
Synthesis of Other Fmoc-Modified Amino Acids
- Application Summary: Fmoc-L-allo-threoninol can be used in the synthesis of other Fmoc-modified amino acids .
- Methods of Application: The synthesis involves the reaction of N-(9-Fluorenylmethoxycarbonyloxy)succinimide with D-threoninol .
- Results or Outcomes: The product, another Fmoc-modified amino acid, is obtained .
Artificial Abasic Nucleoside in the Synthesis and Modification of Oligodeoxynucleotide
- Application Summary: L-Threoninol, which is structurally similar to Fmoc-L-allo-threoninol, can be used as an artificial abasic nucleoside in the synthesis and modification of oligodeoxynucleotide .
- Methods of Application: The synthesis involves the reaction of L-threoninol with other reagents to form the oligodeoxynucleotide .
- Results or Outcomes: The product, a modified oligodeoxynucleotide, is obtained .
Safety And Hazards
特性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R,3S)-1,3-dihydroxybutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12(22)18(10-21)20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18,21-22H,10-11H2,1H3,(H,20,23)/t12-,18+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKDHMTZJSRRIQ-KPZWWZAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426524 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl [(2R,3S)-1,3-dihydroxybutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-allo-threoninol | |
CAS RN |
252049-03-9 |
Source


|
| Record name | (9H-Fluoren-9-yl)methyl [(2R,3S)-1,3-dihydroxybutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

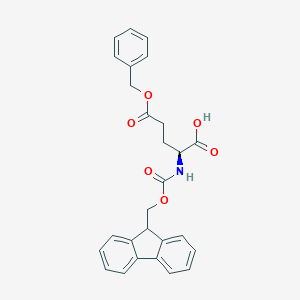

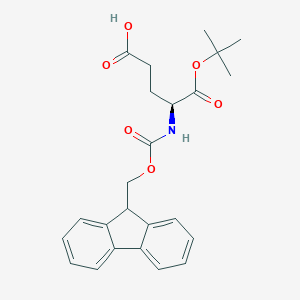
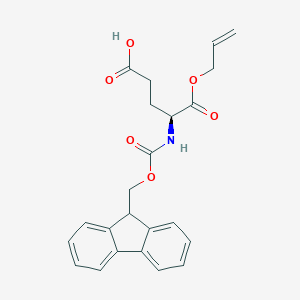


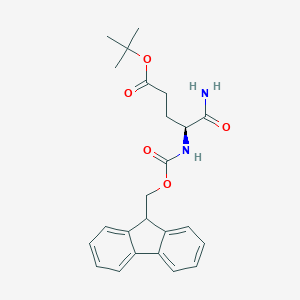
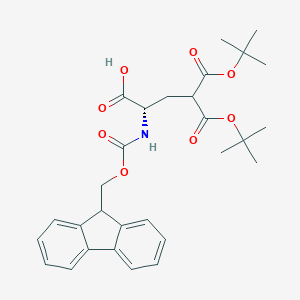
![(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B557486.png)
